Ferroptosis inducer-5

Ferroptosis Cancer Biology Cytotoxicity

Ferroptosis inducer-5 (CAS 3043764-74-2, C15H14N2O4S, MW 318.35) is a small-molecule ferroptosis inducer. It is a diacetate ester analog within the CETZOLE chemical class, which are known to induce ferroptosis via reactive oxygen species (ROS) accumulation and lipid peroxidation.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
Cat. No. B15585173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroptosis inducer-5
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
InChIInChI=1S/C15H14N2O4S/c1-5-14-16-13(7-22-14)11-6-12(17-21-10(4)19)15(8(11)2)20-9(3)18/h1,7,15H,6H2,2-4H3/b17-12+
InChIKeyLNLTWNBLMRAGJB-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ferroptosis inducer-5 (Compound 20a): A Potent CETZOLE-Class Small Molecule for Ferroptosis Research


Ferroptosis inducer-5 (CAS 3043764-74-2, C15H14N2O4S, MW 318.35) is a small-molecule ferroptosis inducer . It is a diacetate ester analog within the CETZOLE chemical class, which are known to induce ferroptosis via reactive oxygen species (ROS) accumulation and lipid peroxidation [1]. Unlike classical inducers targeting system Xc- or GPX4 directly, CETZOLE analogs exhibit a distinct polypharmacology, engaging multiple proteins associated with cellular antioxidant pathways including GPX4, cystathionine β-synthase, peroxiredoxins, and ADP/ATP carriers [1]. The compound is provided as a solid powder with purity ≥98% and is intended for laboratory research use only .

Why Generic Ferroptosis Inducers Cannot Substitute for Ferroptosis inducer-5


Ferroptosis inducer-5 (20a) is not a generic tool compound; it is a specific diacetate prodrug from the CETZOLE class with a defined structure-activity relationship (SAR) [1]. The ester moieties are critical for its enhanced lipophilicity, cell permeability, and subsequent intracellular hydrolysis to the active alcohol species [1]. The quantified cytotoxicity profile, including CC50 values across six cell lines and a selectivity window versus normal cells, demonstrates that its potency and selectivity are not representative of all ferroptosis inducers [1]. Replacing it with another CETZOLE analog (e.g., 20b, 20c, 23) or a different class of inducer (e.g., RSL3) will yield different cell-killing kinetics and selectivity profiles due to variations in acyl chain length or core structure [1].

Quantitative Evidence for Ferroptosis inducer-5: Potency and Selectivity Differentiators


Potency Comparable to RSL3 Across a Diverse Cancer Cell Line Panel

Ferroptosis inducer-5 (20a) exhibits nanomolar to low micromolar potency across six cancer cell lines, demonstrating activity comparable to the widely used GPX4 inhibitor RSL3 [1]. In the highly sensitive NCI-H522 and MDA-MB-231 lines, 20a's CC50 values are within the same order of magnitude as RSL3. Its superior potency is particularly evident in the HT-1080 fibrosarcoma cell line, where its CC50 of 0.14 μM is identical to RSL3, and in the MDA-MB-231 breast cancer line (0.23 μM vs 0.22 μM for RSL3) [1]. This robust, sub-micromolar activity profile validates 20a as a potent tool for inducing ferroptosis across a range of cancer models.

Ferroptosis Cancer Biology Cytotoxicity

Selective Cytotoxicity Against Cancer vs. Normal Fibroblasts at Therapeutically Relevant Dose

At a clinically relevant concentration of 1 μM, Ferroptosis inducer-5 (20a) exhibits preferential toxicity toward cancer cell lines while sparing normal fibroblasts, a key differentiation from the benchmark compound RSL3 [1]. RSL3 killed all cell lines indiscriminately at this concentration. In contrast, 20a showed moderate selectivity, reducing viability preferentially in cancer cell lines NCI-H522 and HT-1080 compared to normal lung fibroblast WI38 cells [1]. Quantitative CC50 values in Table 2 show that 20a is approximately 9-11x more potent against cancer cells (NCI-H522 CC50 = 0.17 μM; HT-1080 CC50 = 0.14 μM) than against normal WI38 cells (CC50 = 1.53 μM), whereas RSL3 is highly toxic to both (WI38 CC50 = 0.05 μM) [1].

Ferroptosis Cancer Selectivity Drug Discovery

Kinetics of Cell Death Induction Matches RSL3 and is ROS-Dependent

The kinetics of cell death induced by Ferroptosis inducer-5 (20a) closely mirror those of RSL3, with 50% cell death occurring within 3-4 hours post-treatment, which is faster than other CETZOLE analogs (CETZOLE 1 and 23, 4-5 hours) [1]. This rapid onset of cytotoxicity is attributed to the compound's ability to induce lipid peroxidation via ROS accumulation, a hallmark of ferroptosis [1]. Co-treatment with the radical scavenger liproxstatin-1 partially rescued cell viability, confirming the ROS-dependent mechanism [1].

Ferroptosis Cell Death Kinetics ROS

Broad-Spectrum Antiproliferative Activity in NCI-60 Human Tumor Cell Line Panel

In a single-dose (10 μM) screen against the NCI-60 panel, Ferroptosis inducer-5 (20a) was the most cytotoxic analog tested, achieving a mean percentage growth of only 1.24% across all 60 cancer cell lines, compared to 21.48% for analog 23 and 30.75% for CETZOLE 1 [1]. Furthermore, it induced near-complete growth inhibition (-95%) in specific renal (UO-31, 786-0) and ovarian (IGROV1) cancer cell lines, indicating a strong cytotoxic effect [1]. Dose-response assays confirmed its broad antiproliferative activity across leukemia, ovarian, and renal cancer cell lines [1].

Ferroptosis NCI-60 Cancer Pharmacology

Structural Determinants of Potency: The Diacetate Moiety is Critical for Enhanced Cytotoxicity

The diacetate ester groups on Ferroptosis inducer-5 (20a) are essential for its high potency. Replacement of the diacetate with larger acyl chains (e.g., octanoate in 20d) abolishes activity (CC50 > 20 μM) across all cell lines tested, demonstrating a strict tolerance for ester size [1]. Furthermore, the parent alcohol 19 and ketone 7 analogs are significantly less active, confirming that the diacetate prodrug design enhances lipophilicity and cell permeability, enabling intracellular release of the active warhead [1].

Ferroptosis SAR Prodrug Design

Recommended Applications for Ferroptosis inducer-5 Based on Quantitative Evidence


Probing Cancer-Selective Ferroptosis Mechanisms in Fibroblast Co-Culture Models

Given its demonstrated selectivity for cancer cell lines over normal fibroblasts (WI38) at a 1 μM concentration [1], Ferroptosis inducer-5 is an optimal tool for studies requiring a therapeutic window to distinguish cancer cell-specific ferroptosis responses from toxicity in normal stromal cells. Researchers can confidently use this compound in co-culture or in vivo models to investigate cancer-selective lethality mechanisms without the confounding factor of widespread normal cell death observed with RSL3.

Time-Resolved Assays Requiring Rapid and Consistent Ferroptosis Induction

The compound's cytotoxic kinetics, which achieve 50% cell death in 3-4 hours—identical to the benchmark RSL3 [1]—make it ideal for time-resolved experiments such as live-cell imaging, phosphoproteomics, or kinetic studies of lipid peroxidation. Its rapid onset ensures robust signal-to-noise ratios in short-duration assays, and its consistency with RSL3 kinetics allows for direct integration into existing experimental workflows without re-optimizing time points.

Validating Ferroptosis Induction in Broad-Spectrum Anticancer Screening

Ferroptosis inducer-5's potent, broad-spectrum activity in the NCI-60 panel (mean growth of 1.24% at 10 μM) [1] positions it as an excellent positive control or lead compound for high-throughput screening campaigns aimed at identifying novel ferroptosis sensitizers or elucidating cell-type-specific resistance mechanisms. Its strong activity across diverse cancer types (e.g., renal, ovarian, leukemia) ensures it can serve as a universal inducer in multi-cell-line panels.

Investigating Lipid Peroxidation-Dependent Cell Death via ROS Accumulation

As a CETZOLE-class compound, 20a induces ferroptosis through a mechanism involving ROS accumulation and lipid peroxidation [1]. This is distinct from direct GPX4 inhibition or system Xc- blockade. Therefore, Ferroptosis inducer-5 is particularly well-suited for studies focused on dissecting alternative ferroptotic pathways or for use in cell lines that have developed resistance to conventional inducers like erastin or RSL3. Its activity can be partially rescued by liproxstatin-1, confirming on-target ROS-mediated cell death [1].

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